1-((2,5-Dimethoxy-4-((3-(acetylamino)phenyl)azo)phenyl)azo)-2-amino-8-hydroxynaphthalene-6-sulfonic acid, sodium salt
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Overview
Description
1-((2,5-Dimethoxy-4-((3-(acetylamino)phenyl)azo)phenyl)azo)-2-amino-8-hydroxynaphthalene-6-sulfonic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
The synthesis of this compound involves multiple steps, starting with the preparation of the azo compound. The process typically includes:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds to form azo dyes.
Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water.
Final Steps: The compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial production methods often involve large-scale reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions.
Scientific Research Applications
1-((2,5-Dimethoxy-4-((3-(acetylamino)phenyl)azo)phenyl)azo)-2-amino-8-hydroxynaphthalene-6-sulfonic acid, sodium salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in textile dyeing, ink manufacturing, and as a colorant in various products.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure allows for resonance stabilization, which enhances its stability and color properties. The sulfonic acid group increases its solubility in water, making it suitable for various applications.
Comparison with Similar Compounds
Compared to other azo dyes, 1-((2,5-Dimethoxy-4-((3-(acetylamino)phenyl)azo)phenyl)azo)-2-amino-8-hydroxynaphthalene-6-sulfonic acid, sodium salt is unique due to its specific substituents that provide enhanced stability and solubility. Similar compounds include:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Direct Blue 1: Employed in textile dyeing.
These compounds share similar azo structures but differ in their substituents and specific applications.
Properties
CAS No. |
66236-90-6 |
---|---|
Molecular Formula |
C26H23N6NaO7S |
Molecular Weight |
586.6 g/mol |
IUPAC Name |
sodium;5-[[4-[(3-acetamidophenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C26H24N6O7S.Na/c1-14(33)28-16-5-4-6-17(10-16)29-30-20-12-24(39-3)21(13-23(20)38-2)31-32-26-19(27)8-7-15-9-18(40(35,36)37)11-22(34)25(15)26;/h4-13,34H,27H2,1-3H3,(H,28,33)(H,35,36,37);/q;+1/p-1 |
InChI Key |
YAJZBUDJUSTGJN-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N=NC2=CC(=C(C=C2OC)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)OC.[Na+] |
Origin of Product |
United States |
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